![molecular formula C16H14N4OS B2482821 N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea CAS No. 439121-12-7](/img/structure/B2482821.png)

N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

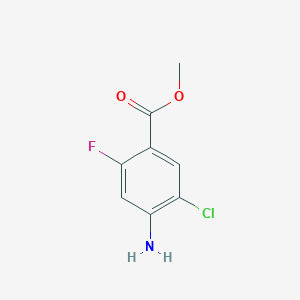

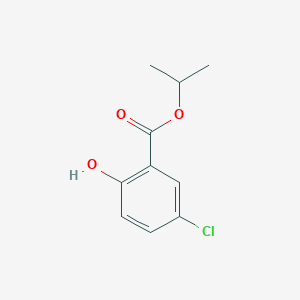

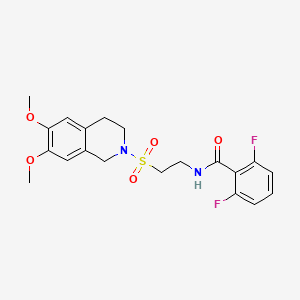

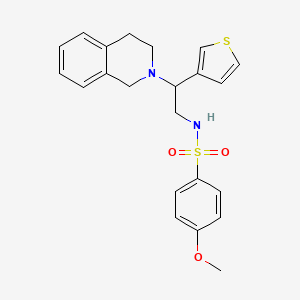

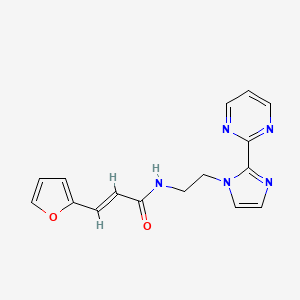

N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea is a compound of significant interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis and properties are pivotal for exploring its utility further.

Synthesis Analysis

The compound's synthesis involves several key steps, including the reaction of thiophene-2-yl ureas with aryl isocyanates to form the desired urea derivatives. A one-pot synthesis method has been described, emphasizing the efficiency and simplicity of the process (Yule & Fishwick, 2013). Additionally, the synthesis of related N-aryl-N'-pyrimidin-4-yl ureas showcases the versatility and potential for structural diversity within this chemical class (Guagnano et al., 2011).

Molecular Structure Analysis

Detailed molecular structure analysis, including Density Functional Theory (DFT) calculations, provides insights into the electronic properties of N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea derivatives. These studies reveal the HOMO-LUMO gap, ionization potential, and other quantum chemical features, offering a comprehensive understanding of the compound's reactivity and stability (Saracoglu et al., 2019).

Chemical Reactions and Properties

The chemical reactions involving N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea derivatives can lead to the formation of various biologically active molecules. For instance, the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors demonstrates the compound's potential as a precursor for therapeutic agents (Machado et al., 2015).

Physical Properties Analysis

Investigations into the physical properties of N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea and its derivatives highlight their potential for various applications. The synthesis and characterization of such compounds, including their crystal structure analysis through X-ray diffraction, provide valuable data on their stability, solubility, and other physical characteristics (Sun et al., 2022).

Wissenschaftliche Forschungsanwendungen

Cytokinin Activity

- N-phenyl-N'-(4-pyridyl)urea derivatives, which are structurally related to N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea, have been synthesized and tested for their cytokinin activity in tobacco callus bioassays. Certain derivatives showed high cytokinin activity, comparable to N6-benzyladenine (Takahashi et al., 1978).

Plant Morphogenesis

- Urea derivatives, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have been used extensively in in vitro plant morphogenesis studies for their cytokinin-like activity, often exceeding that of adenine compounds (Ricci & Bertoletti, 2009).

Enzyme Inhibition and Anticancer Activity

- A study involving the synthesis of various urea derivatives, including some structurally similar to N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea, investigated their effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. Some compounds also exhibited in vitro anticancer activity (Mustafa et al., 2014).

Polymers and Material Science

- N-aryl-N'-pyridyl ureas have been synthesized and evaluated as thermal latent initiators for the ring-opening polymerization of epoxides. The study found that substituents' electron-withdrawing nature affects the peak temperature in differential scanning calorimetry, indicating potential applications in material science (Makiuchi et al., 2015).

Medical Research

- Novel N-aryl-N'-pyrimidin-4-yl ureas have been developed as potent and selective inhibitors of the fibroblast growth factor receptor family of receptor tyrosine kinases, showing significant antitumor activity in bladder cancer models. This indicates their potential use in cancer therapy (Guagnano et al., 2011).

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-(4-thiophen-2-ylpyrimidin-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-11-4-6-12(7-5-11)18-16(21)20-15-17-9-8-13(19-15)14-3-2-10-22-14/h2-10H,1H3,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGWFNNGTXCNMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)

![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)

![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)

![Ethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B2482756.png)

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)